molecular formula C9H7FN2 B12518672 5-Fluoroisoquinolin-4-amine

5-Fluoroisoquinolin-4-amine

Cat. No.: B12518672
M. Wt: 162.16 g/mol
InChI Key: LLNRWNSMNUQZFJ-UHFFFAOYSA-N
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Description

5-Fluoroisoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₂. It is a derivative of isoquinoline, where a fluorine atom is substituted at the 5th position and an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroisoquinolin-4-amine typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution reaction where a suitable leaving group on the isoquinoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available isoquinoline. The process includes halogenation, amination, and subsequent purification steps to achieve the desired purity and yield. The reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroisoquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Fluoroisoquinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the fluorine and amine substitutions.

    4-Aminoisoquinoline: Similar structure but lacks the fluorine atom.

    5-Fluoroisoquinoline: Lacks the amine group at the 4th position.

Uniqueness: 5-Fluoroisoquinolin-4-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the amine group provides sites for further functionalization .

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

5-fluoroisoquinolin-4-amine

InChI

InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H,11H2

InChI Key

LLNRWNSMNUQZFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)F)N

Origin of Product

United States

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